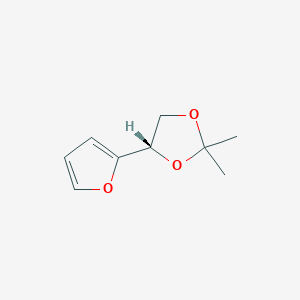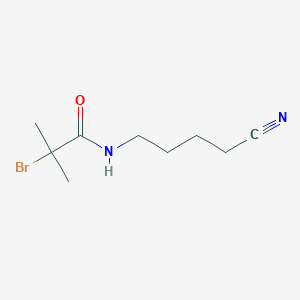![molecular formula C11H19N3O B14496434 2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide CAS No. 63230-35-3](/img/structure/B14496434.png)
2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide typically involves the treatment of camphor with hydrazine hydrate and an acid chloride through reflux with thionyl chloride (SOCl₂) . The reaction conditions often include controlled temperatures and the use of organic solvents such as chloroform, hexane, acetonitrile, and benzene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids . The inhibition of sEH can lead to various physiological effects, including anti-inflammatory and analgesic properties.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide is unique due to its hydrazine and carboxamide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63230-35-3 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea |
InChI |
InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(3,6-7)8(10)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15) |
InChIキー |
UEVQVXMDLBRACP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


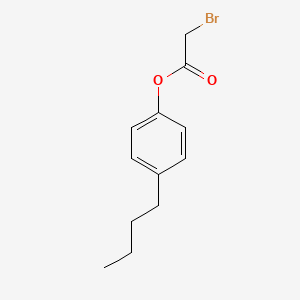
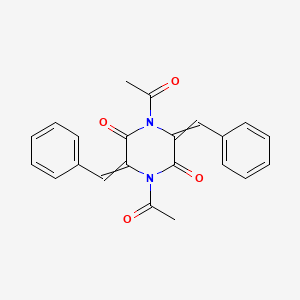
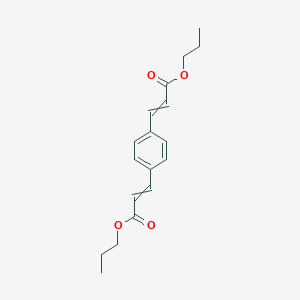
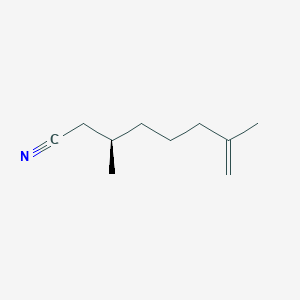
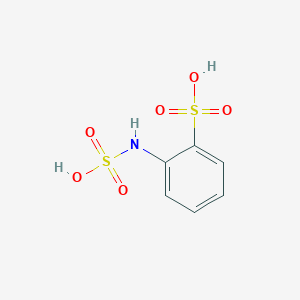
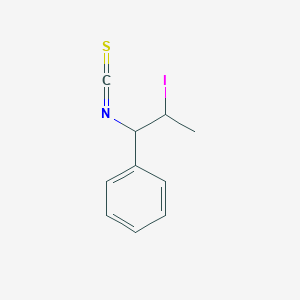
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
